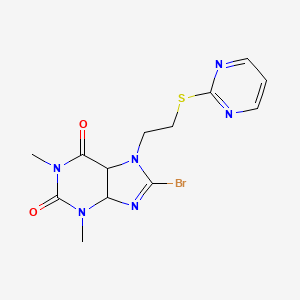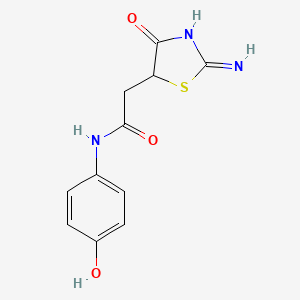
N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a synthetic organic compound that belongs to the class of thiazolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a base such as sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The hydrogen atoms on the phenyl ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used under controlled conditions to introduce different substituents on the phenyl ring.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes or as a ligand for studying protein interactions.
Medicine: As a candidate for drug development, particularly for its potential anti-inflammatory, antimicrobial, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals or other industrially relevant compounds.
作用機序
The mechanism of action of N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: A broader class that includes various compounds with diverse biological activities.
Phenylthiazoles: Compounds with a similar core structure but different substituents.
Uniqueness
N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to the presence of both a hydroxyl group on the phenyl ring and an imino group on the thiazolidinone ring. This combination of functional groups can confer distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
N-(4-hydroxyphenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
InChI |
InChI=1S/C11H11N3O3S/c12-11-14-10(17)8(18-11)5-9(16)13-6-1-3-7(15)4-2-6/h1-4,8,15H,5H2,(H,13,16)(H2,12,14,17) |
InChIキー |
UIFOMQGUEQCBSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=N)S2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(Methylamino)methyl]-4,5-dihydro-1,2,4-triazol-3-one](/img/structure/B12345155.png)
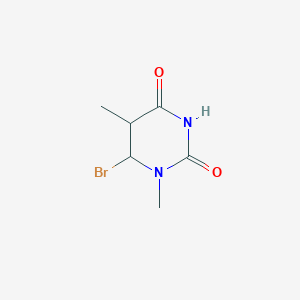
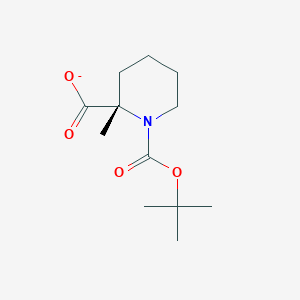
![2-(4-chlorophenoxy)-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}acetamide](/img/structure/B12345167.png)
![5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B12345171.png)
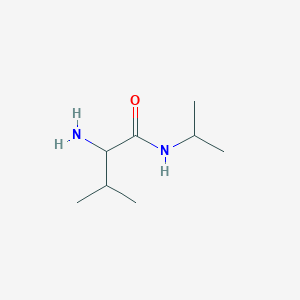
![N-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenyl]-2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamide](/img/structure/B12345182.png)
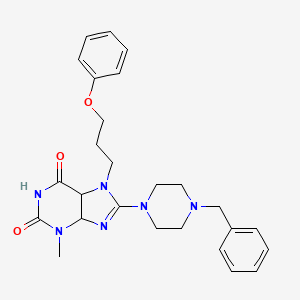
![2-(4-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}-2-methoxyphenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345202.png)
![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345203.png)
![3-(3-chlorophenyl)-N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}propanamide](/img/structure/B12345209.png)
![5-amino-N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-[(phenylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12345217.png)

